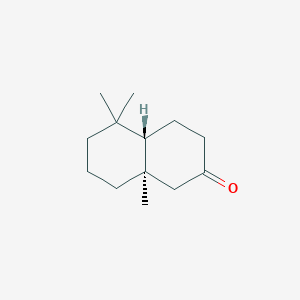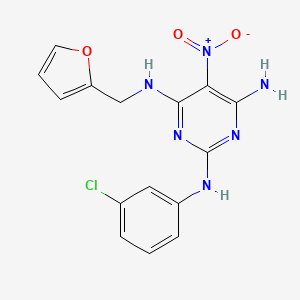
1-Methyl-2-trimethylsilanylmethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-trimethylsilanylmethyl-benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trimethylsilanylmethyl group. This compound is notable for its unique structural features, which include the incorporation of a silicon atom bonded to three methyl groups. The presence of the trimethylsilanylmethyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-trimethylsilanylmethyl-benzene typically involves the reaction of benzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the trimethylsilanylmethyl group. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-trimethylsilanylmethyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trimethylsilanylmethyl group to a simpler methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of 1-Methyl-2-methyl-benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-trimethylsilanylmethyl-benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for enhanced stability and activity.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-trimethylsilanylmethyl-benzene involves its interaction with various molecular targets. The trimethylsilanylmethyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. This allows for selective reactions to occur at other positions on the molecule. The compound’s effects are mediated through its ability to stabilize intermediates and facilitate specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylbenzene: Similar structure but lacks the additional methyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon but lacks the benzene ring.
1,2,3-Trimethylbenzene: Contains three methyl groups on the benzene ring but no silicon atom.
Uniqueness: 1-Methyl-2-trimethylsilanylmethyl-benzene is unique due to the presence of both a benzene ring and a trimethylsilanylmethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
4225-37-0 |
|---|---|
Molekularformel |
C11H18Si |
Molekulargewicht |
178.35 g/mol |
IUPAC-Name |
trimethyl-[(2-methylphenyl)methyl]silane |
InChI |
InChI=1S/C11H18Si/c1-10-7-5-6-8-11(10)9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
PGHJBXBQQYSTPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
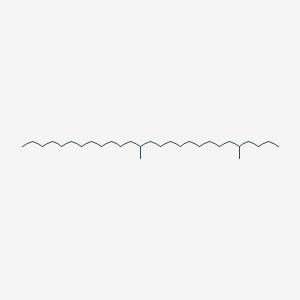
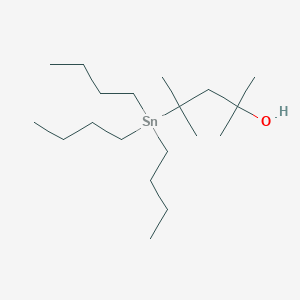

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
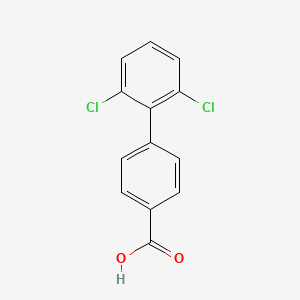
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
